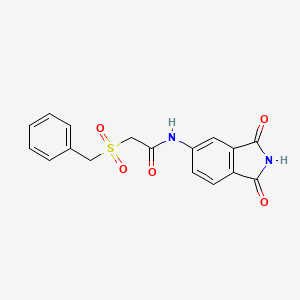
2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. It is also known as BSAA and is a member of the sulfonylurea family of compounds.
Scientific Research Applications
Antimalarial and Antiviral Potential
- Research has shown that derivatives of N-(phenylsulfonyl)acetamide, a class to which 2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide belongs, have been investigated for their antimalarial properties. These derivatives were tested for in vitro antimalarial activity and characterized by their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, showing promise as antimalarial agents (Fahim & Ismael, 2021).
Anti-Inflammatory Applications
- A series of compounds structurally related to 2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide have been synthesized and evaluated for their anti-inflammatory activity. These studies included in vitro and in vivo models, with the compounds showing promising anti-inflammatory effects (Nikalje et al., 2015).
Detection of Carbonyl Compounds
- The compound has been used in the development of a fluorescent probe for the sensitive detection of carbonyl compounds in environmental water samples. This application underscores its utility in environmental monitoring and analysis (Houdier et al., 2000).
Antimicrobial Activity
- Various derivatives of this compound have been synthesized and showed good antimicrobial activity. This indicates the compound's potential utility in the development of new antimicrobial agents (Fahim & Ismael, 2019).
Anticonvulsant Evaluation
- Studies have shown that indoline derivatives of this compound class have significant anticonvulsant activity. This suggests potential applications in the treatment or management of seizure disorders (Nath et al., 2021).
Enzyme Inhibitory Potential
- Research into sulfonamides with benzodioxane and acetamide moieties, closely related to 2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide, revealed substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This points to possible therapeutic applications in diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
properties
IUPAC Name |
2-benzylsulfonyl-N-(1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c20-15(10-25(23,24)9-11-4-2-1-3-5-11)18-12-6-7-13-14(8-12)17(22)19-16(13)21/h1-8H,9-10H2,(H,18,20)(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIDTZAZNDGBAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetic acid](/img/structure/B2417679.png)
![(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2417680.png)
![N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/no-structure.png)

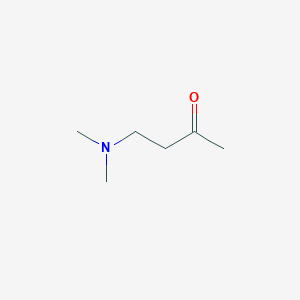
![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2417688.png)
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea](/img/structure/B2417689.png)
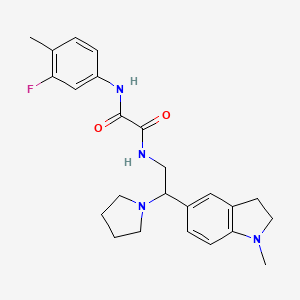
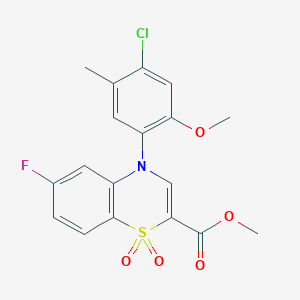
![2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride](/img/structure/B2417696.png)
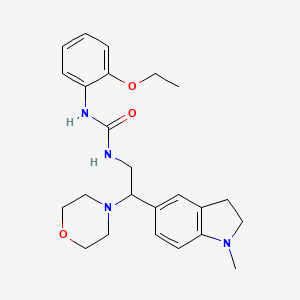
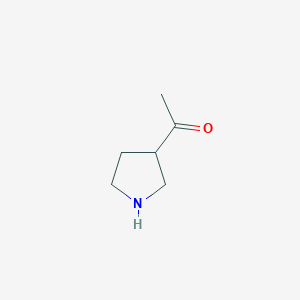
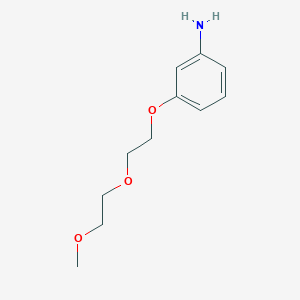
![4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2417701.png)